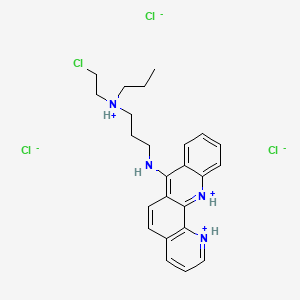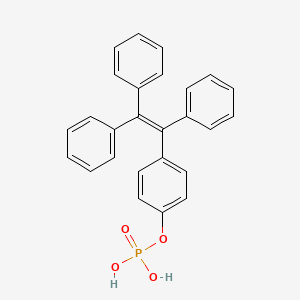
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit luminescence when aggregated, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate typically involves the reaction of 4-(1,2,2-Triphenylvinyl)phenol with phosphoric acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Aplicaciones Científicas De Investigación
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent material in the development of molecular switches and logic gates.
Biology: Employed in bio-imaging due to its fluorescence properties.
Industry: Utilized in the creation of anti-counterfeiting materials and photo-patterning technologies
Mecanismo De Acción
The compound exerts its effects primarily through its aggregation-induced emission properties. This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. These mechanisms lead to enhanced luminescence when the molecules aggregate, making it useful in various applications .
Comparación Con Compuestos Similares
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate can be compared with other similar compounds such as:
4-(1,2,2-Triphenylvinyl)phenyl boronic acid: Similar in structure but used more in organic synthesis and as a reagent in Suzuki coupling reactions.
Tetraphenylethene-based Schiff bases: These compounds also exhibit AIE properties but differ in their specific applications and fluorescence characteristics. The uniqueness of this compound lies in its specific AIE properties and its versatility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H21O4P |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
[4-(1,2,2-triphenylethenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H21O4P/c27-31(28,29)30-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H2,27,28,29) |
Clave InChI |
OQAFCIQZEGRXLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



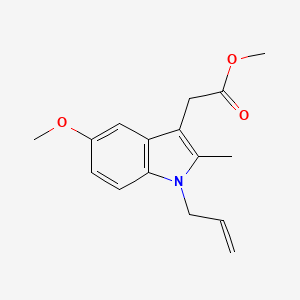
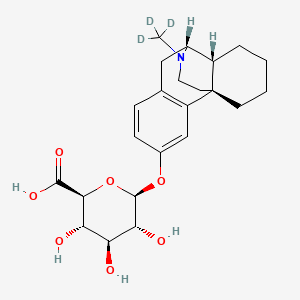
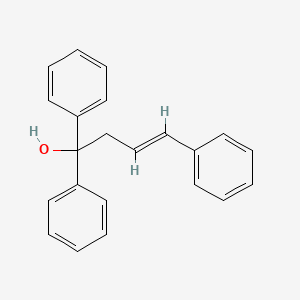
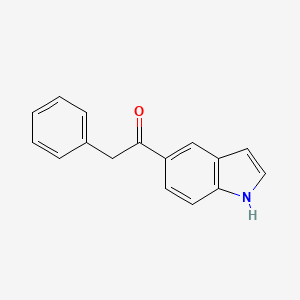
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
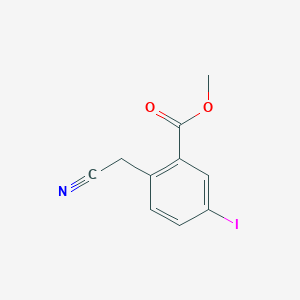
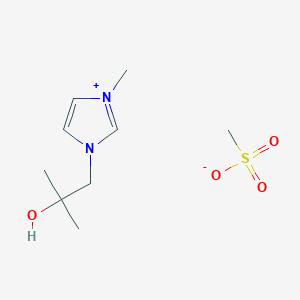
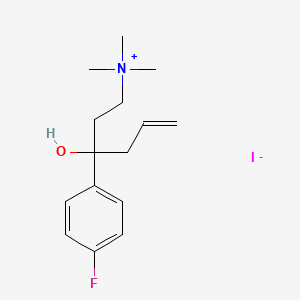
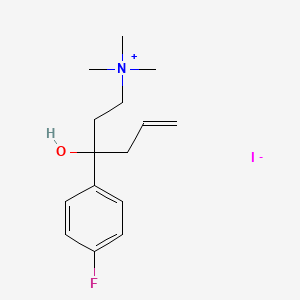

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
